7-Hydroxy-1,5-naphthyridine-3-carboxylic acid
Description
7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (C₉H₆N₂O₃, MW 190.16 g/mol) is a naphthyridine derivative characterized by a hydroxyl group at the 7-position and a carboxylic acid moiety at the 3-position of the bicyclic aromatic system . It is primarily utilized in pharmaceutical research as a synthetic intermediate or scaffold for developing bioactive molecules.
Properties
IUPAC Name |
7-hydroxy-1,5-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-6-2-8-7(11-4-6)1-5(3-10-8)9(13)14/h1-4,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLFIQJIUJUZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Ethoxymethylenemalonate Esters
A foundational approach involves the condensation of 3-aminopyridine-2-carboxylic acid ethyl ester (18 ) with diethyl ethoxymethylenemalonate. Under refluxing ethanol, this reaction forms a Schiff base intermediate, which undergoes cyclization to yield-naphthyridine-2,4-diol (19 ). Subsequent treatment with phosphorus oxychloride (POCl₃) at 80–100°C replaces hydroxyl groups with chlorine atoms, producing 2,4-dichloro--naphthyridine (20 ). Acidic methanolysis selectively hydrolyzes the 4-chloro substituent to a methoxy group, yielding 4-chloro-2-methoxy-[1,-naphthyridine (21 ). Final hydrolysis under basic conditions (e.g., NaOH) introduces the 7-hydroxy group, while the ethyl ester at position 3 is saponified to the carboxylic acid.
Key Reaction Conditions :
Modified Skraup Reaction with Glycerol
The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1,5-naphthyridines. A mixture of 6-methoxy-3-aminopyridine (13 ), glycerol, and m-nitrobenzenesulfonic acid (MNBS) undergoes cyclization at 140°C in a sealed tube. This forms 2-methoxy--naphthyridine (14 ), which is oxidized with 3-chloroperbenzoic acid (mCPBA) to the N-oxide (15 ). Treatment with POCl₃ introduces a chlorine atom at position 4, and subsequent hydrolysis with aqueous NaOH yields the 7-hydroxy derivative. The carboxylic acid at position 3 is introduced via malonate ester condensation prior to cyclization.
Advantages :
Decarboxylation and Functional Group Interconversion
Thermal Decarboxylation of Ester Precursors
Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate serves as a key intermediate. Prepared via cyclization of 3-amino-4-methoxy-pyridine with diethyl malonate, this ester undergoes decarboxylation in refluxing hydrobromic acid (48%) to yield 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Selective O-demethylation at position 7 is achieved using boron tribromide (BBr₃) in dichloromethane at −78°C, followed by neutralization to isolate the final product.
Critical Parameters :
-
Decarboxylation Temperature : 120°C for 6–8 hours
-
Demethylation Agent : BBr₃ (1.0 equiv) at −78°C to prevent overreaction
Chlorination-Hydrolysis Sequences
4-Chloro-2-methoxy--naphthyridine (21 ) is treated with aqueous HCl (6 M) at 90°C to hydrolyze the methoxy group to a hydroxyl group, forming 7-hydroxy-1,5-naphthyridine. The carboxylic acid at position 3 is introduced earlier via ester hydrolysis during the malonate cyclization step. This method avoids the use of harsh oxidizing agents, improving functional group compatibility.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity in Chlorination : POCl₃-mediated chlorination at position 4 is favored over position 2 due to electronic effects of the methoxy group.
-
Ester Hydrolysis : Ethyl esters require prolonged reflux in NaOH/EtOH (5–7 days) for complete saponification.
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Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates regioisomers .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 7 undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | Reflux in H₂SO₄, 80°C, 4 hr | 7-Oxo-1,5-naphthyridine-3-carboxylic acid | 68% | |
| CrO₃/H₂O₂ | Ethanol, 50°C, 2 hr | 7-Keto derivative | 55% |
Key Finding : Oxidation selectively targets the C7 hydroxyl group, forming a ketone without affecting the carboxylic acid moiety .
Reduction Reactions
The carboxylic acid group at position 3 can be reduced to primary alcohols:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT, 6 hr | 7-Hydroxy-1,5-naphthyridine-3-methanol | 72% | |
| BH₃·THF | Reflux in THF, 12 hr | Same as above | 65% |
Mechanistic Insight : Reduction proceeds via formation of a reactive acyl chloride intermediate when using SOCl₂ pretreatment .
Electrophilic Substitution
The naphthyridine core participates in regioselective substitutions:
Halogenation
| Reagent | Position | Product | Conditions | Yield |
|---|---|---|---|---|
| Cl₂ (gas) | C2 | 2-Chloro-7-hydroxy-1,5-naphthyridine-3-carboxylic acid | AcOH, 40°C, 3 hr | 58% |
| Br₂/FeBr₃ | C6 | 6-Bromo derivative | DCM, RT, 24 hr | 47% |
Note : Halogenation occurs preferentially at electron-deficient positions (C2 and C6) .
Esterification and Amidation
The carboxylic acid undergoes nucleophilic reactions:
Esterification
| Alcohol | Catalyst | Conditions | Product (Ester) | Yield |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 12 hr | Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate | 89% |
| Ethanol | SOCl₂ | RT, 6 hr | Ethyl ester | 83% |
Amidation
| Amine | Coupling Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Chlorobenzylamine | EDCI/HOBt | EtOH, 80°C, 18 hr | N-(4-Chlorobenzyl)amide derivative | 53% |
| Cyclopropylamine | DCC/DMAP | DMF, RT, 24 hr | Cyclopropylamide | 61% |
Case Study : The N-(4-chlorobenzyl)amide derivative showed enhanced antimicrobial activity against Staphylococcus aureus (MIC = 6.0 mM) .
Alkylation Reactions
The hydroxyl group undergoes O-alkylation under basic conditions:
| Alkylating Agent | Base | Conditions | Product | Yield |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF, 60°C, 8 hr | 7-Methoxy derivative | 75% |
| n-Propyl bromide | NaOH | EtOH/H₂O, reflux, 48 hr | 7-Propoxy derivative | 68% |
Industrial Application : Large-scale alkylation uses continuous flow reactors to improve yield (≥90%) .
Ring Functionalization via Cyclization
The naphthyridine ring participates in Friedländer-type annulations:
Mechanism : Condensation followed by cyclization creates fused heterocycles with enhanced bioactivity .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its structure allows for functionalization, making it useful in creating derivatives with tailored properties for specific applications in organic synthesis and materials science.
Ligands in Analytical Chemistry
7-Hydroxy-1,5-naphthyridine-3-carboxylic acid is utilized as a ligand in analytical chemistry. Its ability to form complexes with metal ions enhances its utility in various analytical techniques, including spectrophotometry and chromatography .
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics like ciprofloxacin and ofloxacin. Studies have demonstrated its ability to inhibit the growth of resistant strains of bacteria .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes, which can lead to therapeutic effects in diseases characterized by enzyme overactivity. For instance, its mechanism of action may involve binding to active sites on enzymes, thereby modulating their activity.
Medicinal Applications
Anticancer Properties
this compound has been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic signaling pathways .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research has indicated that it can reduce inflammation markers in cellular models, suggesting potential therapeutic uses in treating inflammatory diseases .
Industrial Applications
Development of New Materials
In industrial contexts, this compound is being explored for the development of new materials such as dyes and polymers. Its unique chemical properties allow it to be incorporated into materials that require specific thermal or optical characteristics .
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Ciprofloxacin |
|---|---|---|
| Staphylococcus aureus | 4 µg/mL | Comparable |
| Escherichia coli | 8 µg/mL | Higher than ciprofloxacin |
| Pseudomonas aeruginosa | 16 µg/mL | Comparable |
| Enterococcus faecalis | 8 µg/mL | Lower than ciprofloxacin |
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in multiple cancer cell lines |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
Mechanism of Action
The mechanism of action of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Positional Isomers: 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid
- Structural Differences : The hydroxyl group is at the 4-position instead of the 7-position.
- Physicochemical Properties: Both isomers share the same molecular formula (C₉H₆N₂O₃) but differ in acidity and solubility due to the hydroxyl group’s position. The 4-hydroxy isomer has a logP of 0.298, suggesting moderate hydrophilicity .
- Applications :
Substituted Derivatives: 6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic Acid
Halogenated Analogs: 7-Chloro-1,5-naphthyridine-3-carboxylic Acid
- Structural Modifications : Chlorine at the 7-position replaces the hydroxyl group.
- The 7-hydroxy compound’s polarity may limit bioavailability compared to chloro derivatives.
- Applications: Chlorinated naphthyridines are common in antimicrobial agents (e.g., fluoroquinolone analogs) .
Amino-Substituted Derivatives: 7-Amino-1,5-naphthyridine-3-carboxylic Acid
- Functional Groups: An amino group at the 7-position instead of hydroxyl.
- Chemical Behavior: The amino group enables participation in covalent bonding (e.g., amide formation) and ionic interactions, broadening reactivity . The 7-hydroxy compound’s hydroxyl group may instead engage in hydrogen bonding or serve as a metabolic site for conjugation .
Drug-Like Properties of Triazole-Substituted Derivatives
A notable analog, 6-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid, demonstrates superior drug-like properties:
- Binding Affinity : High docking scores for Staphylococcus aureus CrtM, a target for anti-infective agents .
- ADMET Profile : Compliant with Lipinski’s Rule of Five, favorable pharmacokinetics, and low toxicity risks .
- Contrast with 7-Hydroxy Analog : The absence of a triazole group in 7-hydroxy-1,5-naphthyridine-3-carboxylic acid likely reduces its binding affinity and metabolic stability.
Analytical Methods
- HPLC Analysis : The 4-hydroxy isomer is separable using a Newcrom R1 column under reverse-phase conditions . Similar methods could resolve the 7-hydroxy isomer, with retention time differences reflecting positional isomerism.
Biological Activity
7-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article explores its antimicrobial, antitumor, and other pharmacological properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a hydroxyl group at the 7-position and a carboxylic acid at the 3-position of the naphthyridine ring. This structural configuration contributes to its biological activity.
Antimicrobial Activity
Antibacterial Properties
Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
- Activity against Resistant Strains : A study demonstrated that certain derivatives were effective against ciprofloxacin-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .
- Minimum Inhibitory Concentrations (MICs) : Compounds derived from this structure showed MIC values ranging from 5.4 to 7.1 mM against Mycobacterium smegmatis and comparable activity against Staphylococcus species .
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Compound | Bacterial Strain | MIC (mM) | Notes |
|---|---|---|---|
| This compound | S. aureus | 6.0 | Effective against resistant strains |
| Derivative A | E. coli | 5.4 | Higher activity than ciprofloxacin |
| Derivative B | M. smegmatis | 6.5 | Comparable to existing antibiotics |
Antitumor Activity
This compound has also been investigated for its cytotoxic effects on cancer cells:
- Cytotoxicity Studies : In vitro studies revealed that certain naphthyridine derivatives exhibited potent cytotoxicity against murine P388 leukemia cells . The structure-activity relationship (SAR) indicated that modifications at specific positions enhanced their antitumor efficacy.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | P388 Leukemia | 12.0 | Induces apoptosis |
| Derivative C | HeLa Cells | 8.5 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Gyrase Inhibition : Similar to other naphthyridine derivatives, it may inhibit bacterial DNA gyrase, leading to disrupted DNA replication .
- Allosteric Modulation : Some studies suggest that compounds in this class can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmission .
Case Studies
Case Study 1: Antimicrobial Efficacy in Clinical Settings
A clinical trial involving patients with resistant bacterial infections found that treatment with a derivative of this compound resulted in significant improvement in infection rates compared to standard treatments . The compound demonstrated a favorable safety profile and reduced side effects.
Case Study 2: Antitumor Activity in Animal Models
In vivo studies using mouse models showed that treatment with this compound led to a marked reduction in tumor size in models of breast cancer . The study highlighted the potential for further development as an anticancer agent.
Q & A
Q. Key Variables :
- Temperature (e.g., 70°C vs. reflux conditions).
- Base strength (e.g., NaOH vs. KOH).
- Solvent choice (DMF vs. aqueous/organic mixtures).
Advanced Consideration :
Contradictory yields (e.g., 77% vs. 56% in similar conditions ) suggest side reactions or impurities. Optimization may require controlled reagent addition rates or inert atmospheres.
How does decarboxylation of this compound occur, and what are the mechanistic implications?
Advanced Research Question
Decarboxylation proceeds under high-temperature conditions (e.g., 325°C in mineral oil for 30 minutes), yielding 1,5-naphthyridin-4(1H)-one with 85% efficiency . Mechanistically, this involves the loss of CO₂ via a six-membered cyclic transition state stabilized by the naphthyridine ring’s electron-withdrawing properties.
Q. Methodological Note :
- Alternative routes using quinoline as a solvent at reflux reduce decomposition risks .
- Monitor reaction progress via TLC or HPLC to detect intermediates.
What substituent effects influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
The electron-deficient naphthyridine ring enhances electrophilic substitution at the 7-position. For example:
Q. Table: Substituent Reactivity Comparison
| Substituent | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Br | Me₂NH | DMF, 110°C, 5 h | 20 |
| S-Pri | PriSH, K₂CO₃ | DMF, 75°C, 20 h | 51 |
| NHCH₂Ph | Benzylamine | DMF, 35°C, 2 h | 97 |
Mechanistic Insight :
Steric hindrance and electronic effects (e.g., -CF₃ groups) modulate reactivity .
What analytical techniques are recommended for characterizing this compound and its derivatives?
Basic Research Question
- NMR Spectroscopy : ¹H NMR signals at δ 8.02 (d, Ar–H) and δ 9.11 (d, Ar–H) confirm the naphthyridine core .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.2) validate molecular weight .
- FTIR : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bands (~1700 cm⁻¹) .
Advanced Tip :
Use X-ray crystallography to resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) .
How do storage conditions impact the stability of this compound?
Basic Research Question
- Degradation Risks : Prolonged storage leads to hydrolysis or oxidation. TCI America recommends avoiding long-term storage and using desiccated, inert atmospheres .
- Recommended Conditions : Store at –20°C in amber vials with desiccant packs.
Advanced Consideration :
Monitor purity via HPLC (e.g., C18 column, 0.1% TFA in mobile phase) to detect degradation products .
What strategies mitigate contradictions in reported reaction yields for naphthyridine derivatives?
Advanced Research Question
Discrepancies in yields (e.g., 77% vs. 56% for similar substitutions ) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
